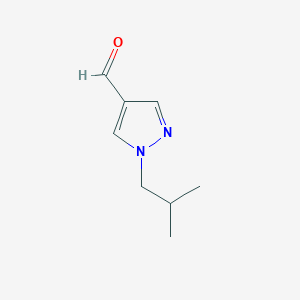

1-Isobutyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(2)4-10-5-8(6-11)3-9-10/h3,5-7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPKSBAEUKMTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598869 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006333-32-9 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isobutyl 1h Pyrazole 4 Carbaldehyde

Strategies for Pyrazole (B372694) Ring Formation Precursors

The construction of the 1-isobutyl-1H-pyrazole core is the initial critical step. This is typically achieved through the reaction of a hydrazine (B178648) derivative with a suitable three-carbon building block.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in pyrazole synthesis, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org For the synthesis of 1-isobutyl-1H-pyrazole, isobutylhydrazine (B3052577) would be the key nitrogen-containing precursor.

A common and efficient three-carbon synthon is malondialdehyde or its protected forms, such as 1,1,3,3-tetramethoxypropane (B13500). wikipedia.org The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of 1,1,3,3-tetramethoxypropane is often preferred due to the instability of free malondialdehyde. The acid-catalyzed hydrolysis of the acetal (B89532) in situ generates the reactive dicarbonyl species for the cyclocondensation.

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference(s) |

| Isobutylhydrazine | 1,1,3,3-Tetramethoxypropane | Acid catalyst (e.g., HCl), Reflux | 1-Isobutyl-1H-pyrazole | nih.govbeilstein-journals.orgwikipedia.org |

| Phenylhydrazine | Malondialdehyde-DNA adducts | Aqueous buffer | 1-Phenylpyrazole | nih.gov |

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

Hydrazine-Based Cyclization Routes

Hydrazine-based cyclization is a versatile method for constructing the pyrazole nucleus. nih.gov This approach encompasses a broad range of reactions where a hydrazine derivative reacts with various unsaturated carbonyl compounds or other electrophilic partners to form the heterocyclic ring. nih.gov In the context of 1-isobutyl-1H-pyrazole synthesis, isobutylhydrazine would react with a suitable three-carbon component, which could be an α,β-unsaturated aldehyde or ketone, or a diketone. nih.govnih.gov The reaction often proceeds under mild conditions and can be facilitated by microwave irradiation to enhance reaction rates and yields. nih.gov

| Hydrazine Derivative | Three-Carbon Component | Reaction Conditions | Product | Reference(s) |

| Phenylhydrazine hydrochloride | Metal-acetylacetonate | Microwave irradiation | 1-Aryl-3,5-disubstituted pyrazole | nih.gov |

| Hydrazine hydrate (B1144303) | β-Arylchalcones/Epoxides | Dehydration | 3,5-Diaryl-1H-pyrazoles | nih.gov |

Table 2: Hydrazine-Based Cyclization for Pyrazole Formation

Formylation Techniques for the Pyrazole-4-carbaldehyde Moiety

Once the 1-isobutyl-1H-pyrazole core is synthesized, the next step is the introduction of the carbaldehyde group at the electron-rich C4 position.

Vilsmeier-Haack Reaction and its Variants

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of pyrazoles. ijpcbs.commdpi.com This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ijpcbs.commdpi.com The electrophilic Vilsmeier reagent attacks the 4-position of the pyrazole ring, leading to an iminium salt intermediate, which is subsequently hydrolyzed to afford the desired aldehyde. ijpcbs.com

The reaction is generally applicable to a wide range of 1-substituted pyrazoles. nih.gov For the synthesis of 1-isobutyl-1H-pyrazole-4-carbaldehyde, 1-isobutyl-1H-pyrazole would be treated with the Vilsmeier reagent.

The efficiency of the Vilsmeier-Haack formylation can be significantly influenced by the reaction conditions. scispace.com Optimization studies have shown that factors such as the stoichiometry of the reagents, reaction temperature, and reaction time play a crucial role in maximizing the yield of the 4-formylpyrazole. scispace.com For instance, using an excess of the Vilsmeier reagent and elevated temperatures can drive the reaction to completion. scispace.com

Furthermore, the use of microwave irradiation has emerged as an energy-efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. degres.eu The choice of solvent can also be critical, with dipolar aprotic solvents like DMF or acetonitrile (B52724) being commonly used. degres.eu

| Substrate | Vilsmeier Reagent | Solvent | Method | Reaction Time | Yield | Reference(s) |

| 1-(1-(4-chlorophenyl)-ethylidene)-2-phenyl-hydrazine | POCl₃/DMF | DMF | Conventional | 2-5 h | - | degres.eu |

| 1-(1-(4-chlorophenyl)-ethylidene)-2-phenyl-hydrazine | POCl₃/DMF | Acetonitrile | Microwave | 10 min | 85% | degres.eu |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃/DMF | DMF | Conventional | 2 h | 55% | scispace.com |

| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃/DMF | - | Conventional | 5-6 h | Good | nih.gov |

Table 3: Optimization of Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis

Oxidation of Pyrazole Methanols

An alternative route to pyrazole-4-carbaldehydes involves the oxidation of the corresponding pyrazole-4-methanols. This two-step approach first requires the introduction of a hydroxymethyl group at the C4 position of the pyrazole ring, which can then be oxidized to the aldehyde.

The oxidation of (1-isobutyl-1H-pyrazol-4-yl)methanol can be achieved using a variety of oxidizing agents. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane. The choice of oxidant and reaction conditions depends on the specific substrate and desired selectivity. For example, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol has been successfully carried out using FeCl₃·6H₂O catalyzed by TEMPO, yielding the corresponding aldehydes in good yields without over-oxidation. researchgate.net

| Substrate | Oxidizing Agent/Catalyst | Product | Yield | Reference(s) |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O / TEMPO | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | 50-85% | researchgate.net |

Table 4: Oxidation of Pyrazole Methanols to Pyrazole-4-carbaldehydes

Regioselective Synthesis of 1-Isobutyl-1H-pyrazole-4-carbaldehyde

The regioselective synthesis of 1-Isobutyl-1H-pyrazole-4-carbaldehyde is predominantly accomplished via the Vilsmeier-Haack reaction. This well-established method is highly effective for the formylation of electron-rich heterocyclic compounds, such as N-substituted pyrazoles, with a strong preference for substitution at the C4 position of the pyrazole ring. researchgate.netorganic-chemistry.orgijpcbs.com

The reaction involves the treatment of a 1-substituted pyrazole with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the pyrazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired 4-carbaldehyde. The N1-isobutyl group directs the formylation to the C4 position, ensuring high regioselectivity.

While a specific detailed synthesis for 1-isobutyl-1H-pyrazole-4-carbaldehyde is not extensively documented in publicly available literature, the general procedure for N-alkyl pyrazoles can be applied. The reaction of 1-isobutyl-1H-pyrazole with the Vilsmeier reagent (POCl₃/DMF) is expected to proceed under controlled temperature conditions, followed by aqueous workup to furnish the target compound in good yield.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation of N-Substituted Pyrazoles

| N-Substituent | Formylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenyl | POCl₃ / DMF | Dioxane | 60 | 6 hours | Good | ijpcbs.com |

| Methyl | POCl₃ / DMF | - | 120 | 1 hour | 67 | scispace.com |

| Propyl | POCl₃ / DMF | - | 120 | 1 hour | 65 | scispace.com |

Note: This table represents typical conditions for analogous compounds and serves as a predictive model for the synthesis of the title compound.

Green Chemistry Approaches in 1-Isobutyl-1H-pyrazole-4-carbaldehyde Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of pyrazole derivatives, including formylation reactions. sci-hub.se These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous reagents, and employing energy-efficient methods. sci-hub.sescielo.br

One of the prominent green approaches is the use of microwave irradiation to accelerate the Vilsmeier-Haack reaction. degres.eudergipark.org.tr Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. degres.eudergipark.org.trheteroletters.org For the synthesis of pyrazole-4-carbaldehydes, microwave irradiation has been successfully employed, demonstrating its potential for a more sustainable process. degres.eudergipark.org.tr

Furthermore, efforts have been made to replace hazardous solvents like DMF with greener alternatives. degres.eu Research has shown that solvents like acetonitrile can be used in the Vilsmeier-Haack formylation of pyrazoles, reducing the reproductive toxicity associated with DMF. degres.eu Solvent-free approaches, where the reaction is carried out with neat reactants or on a solid support, represent another significant advancement in the green synthesis of pyrazoles. scielo.brscispace.comresearchgate.net These methods minimize the use of volatile organic compounds, simplifying purification and reducing waste. scispace.comresearchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyrazole-4-carbaldehydes

| Method | Energy Source | Solvent | Reaction Time | Key Advantages |

| Conventional Vilsmeier-Haack | Conventional Heating | DMF | Hours | Well-established, reliable |

| Microwave-Assisted Synthesis | Microwave Irradiation | DMF or greener alternatives | Minutes | Reduced reaction time, higher yields, energy efficient |

| Solvent-Free Synthesis | Conventional or Microwave Heating | None | Varies | Eliminates solvent waste, simplified workup |

| Ultrasound-Assisted Synthesis | Sonication | Greener alternatives | Minutes to an hour | Reduced reaction time, improved yields |

Reactivity and Derivatization Studies of 1 Isobutyl 1h Pyrazole 4 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Formyl Group

The formyl group attached to the C-4 position of the pyrazole (B372694) ring is the primary site for a variety of chemical transformations. Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the carbonyl oxygen can be protonated to enhance this reactivity.

Condensation Reactions, including Schiff Base Formation

Condensation reactions are a cornerstone of the reactivity of 1-Isobutyl-1H-pyrazole-4-carbaldehyde, providing a straightforward route to a diverse range of derivatives. These reactions typically involve the nucleophilic addition of an amine to the carbonyl group, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. ekb.egrdd.edu.iq This process is fundamental in synthesizing new chemical entities with potential applications in medicinal chemistry. researchgate.net

The reaction between a pyrazole aldehyde and various aromatic amines proceeds smoothly to produce Schiff bases in good to high yields. ekb.egekb.eg For example, the condensation of pyrazole aldehydes with amines like p-methyl aniline, m-chloro aniline, and α-naphthyl amine has been successfully demonstrated. ekb.egekb.eg The formation of the azomethine group (CH=N) is a key structural feature of these products. rdd.edu.iq The general procedure involves stirring the pyrazole aldehyde with an aromatic amine, often in a solvent like methylene (B1212753) chloride with a base such as triethylamine, followed by reflux. ekb.eg

Table 1: Examples of Schiff Base Formation from Pyrazole Aldehydes

| Reactant A (Pyrazole Aldehyde) | Reactant B (Amine) | Product (Schiff Base) | Key Spectral Data (¹H NMR) |

|---|---|---|---|

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-methyl aniline | (E)-N-(p-methylbenzylidene)-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-amine | δ 8.80 ppm (s, 1H, CH=N), 8.56 ppm (s, 1H, pyrazole ring CH) ekb.eg |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-chloro aniline | (E)-N-(p-chlorobenzylidene)-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-amine | δ 8.90 ppm (s, 1H, CH=N), 8.57 ppm (s, 1H, pyrazole ring CH) ekb.eg |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | α-naphthyl amine | (E)-N-(naphthalen-1-ylmethylene)-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-amine | δ 8.90 ppm (s, 1H, CH=N), 8.57 ppm (s, 1H, pyrazole ring CH) ekb.eg |

Nucleophilic Additions

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental transformation for aldehydes. wikipedia.org In this process, the nucleophile adds to the carbonyl carbon, and the π-bond of the C=O group is broken, forming a tetrahedral intermediate.

Common nucleophiles include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), which lead to the formation of secondary alcohols upon workup. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can also act as nucleophiles, reducing the aldehyde to a primary alcohol, (1-isobutyl-1H-pyrazol-4-yl)methanol. While specific studies on 1-isobutyl-1H-pyrazole-4-carbaldehyde are not detailed in the provided sources, this reactivity is a general and predictable characteristic of pyrazole-4-carbaldehydes. researchgate.net

Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is widely used for the preparation of substituted alkenes and has been successfully applied to pyrazole aldehydes. researchgate.netmdpi.com

The reaction is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt, with ammonium carbonate being an efficient and mild catalyst for this transformation in aqueous media. researchgate.netresearchgate.net The active methylene compounds used can include malononitrile (B47326), cyanoacetic acid, or diethyl malonate. wikipedia.org The reaction of a pyrazole aldehyde with malononitrile, for example, proceeds by nucleophilic addition of the deprotonated active methylene compound to the aldehyde's carbonyl group, followed by dehydration to yield a pyrazol-4-ylmethylenemalononitrile derivative. wikipedia.orgresearchgate.net The use of an ethanol-water mixture has been identified as an effective solvent system for this reaction. researchgate.net

Table 2: Knoevenagel Condensation of Pyrazole Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate / Water:Ethanol (1:1) | 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile researchgate.netresearchgate.net |

| Various aromatic aldehydes | Substituted phenylacetonitrile | Potassium Triphosphate / Ethanol | Unsymmetrical trans-stilbenes mdpi.com |

| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine / Ethanol | Enone charge transfer complex wikipedia.org |

Transformations of the Pyrazole Ring System

The reactivity of the pyrazole ring itself is influenced by the nature and position of its substituents. The isobutyl group at the N-1 position and the formyl group at the C-4 position exert significant electronic effects that dictate the ring's chemical behavior.

Substituent Effects on Pyrazole Reactivity

The pyrazole ring is an aromatic heterocycle. In an unsubstituted pyrazole, the C-4 position is the most nucleophilic and thus most susceptible to electrophilic substitution. encyclopedia.pubarkat-usa.org However, in 1-Isobutyl-1H-pyrazole-4-carbaldehyde, the substituents dramatically alter this reactivity.

Isobutyl Group (-CH₂CH(CH₃)₂): Located at the N-1 position, this alkyl group is electron-donating via an inductive effect (+I). This effect increases the electron density of the pyrazole ring, generally making it more reactive towards electrophiles compared to an N-unsubstituted pyrazole.

Formyl Group (-CHO): Located at the C-4 position, the aldehyde group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This deactivates the pyrazole ring towards electrophilic aromatic substitution. The deactivating effect is most pronounced at the C-3 and C-5 positions. Conversely, the electron-withdrawing nature of the formyl group makes the pyrazole ring more susceptible to nucleophilic aromatic substitution, although this type of reaction is generally difficult on π-excessive pyrazole rings. encyclopedia.pub

The interplay of these two groups means that further electrophilic substitution on the pyrazole ring is unlikely under standard conditions. The dominant reactivity of the molecule is centered on the transformations of the formyl group itself.

Tautomerism and its Influence on Pyrazole Reactivity

Tautomerism refers to the migration of a proton, often accompanied by a shift in double bonds. In unsubstituted or N-H pyrazoles, annular tautomerism is possible, where the proton on one nitrogen atom can move to the other nitrogen atom. nih.gov Pyrazolones, a related class of compounds, can exist in several tautomeric forms (OH, CH, and NH forms), and the predominant form depends on the solvent and substituents. mdpi.comclockss.org

However, for 1-Isobutyl-1H-pyrazole-4-carbaldehyde, annular tautomerism is not possible. The presence of the isobutyl group covalently bonded to the N-1 nitrogen atom "fixes" the structure, preventing the proton migration that characterizes this type of isomerism. This lack of tautomerism leads to more predictable and less complex reactivity compared to N-unsubstituted pyrazoles. The molecule exists as a single, well-defined constitutional isomer, simplifying its chemical behavior and ensuring that reactions occur at other functional sites, primarily the formyl group, without complications arising from a mixture of tautomers.

Formation of Complex Fused and Tethered Pyrazole Derivatives

The construction of fused heterocyclic systems from pyrazole-4-carbaldehydes is a well-established strategy for generating novel chemical entities. semanticscholar.org The aldehyde group serves as a key handle for cyclization reactions, leading to the formation of bicyclic and polycyclic systems where the pyrazole ring is annulated to other heterocyclic or carbocyclic rings. These reactions often proceed through initial condensation or addition at the aldehyde, followed by an intramolecular cyclization step. semanticscholar.org While specific studies detailing the reactions of 1-isobutyl-1H-pyrazole-4-carbaldehyde are not extensively documented, the reactivity of analogous 1-substituted pyrazole-4-carbaldehydes provides a strong precedent for its utility in these transformations.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov Pyrazole-4-carbaldehydes are excellent substrates for MCRs, enabling the rapid assembly of complex fused pyrazole systems. beilstein-journals.org

A prominent example is the synthesis of pyrano[2,3-c]pyrazoles. In a four-component reaction, an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303) can react to form the fused pyranopyrazole core. nih.gov By substituting hydrazine hydrate with a pre-formed pyrazole-4-carbaldehyde, the reaction can be adapted. For instance, studies on 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have shown their successful participation in three-component reactions with ethyl acetoacetate (B1235776) and hydrazine hydrate to yield 4-[(pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones. nih.gov

Another significant MCR involves the synthesis of pyrazolo[3,4-b]pyridine derivatives. This can be achieved through the condensation of a 5-aminopyrazole-4-carbaldehyde with compounds containing active methylene groups, such as acetonitrile (B52724) derivatives, in the presence of a base like piperidine. semanticscholar.org While this specific example requires an amino group adjacent to the aldehyde, it illustrates the principle of using the pyrazole aldehyde as a cornerstone for building fused pyridines. A more direct analogy involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone (B1666503) and cyclohexanone, which, through a sequence of Knoevenagel condensation and Michael addition, ultimately yields a pyrazolo[3,4-b]pyridine derivative. semanticscholar.org

Below is a representative multi-component reaction for the synthesis of pyrazolo[3,4-b]pyridines using a substituted pyrazole-4-carbaldehyde. It is anticipated that 1-isobutyl-1H-pyrazole-4-carbaldehyde would undergo similar transformations.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | Sodium Acetate, EtOH, Reflux | 4-[(Pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one | 82-92% |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | p-Methylacetophenone | Cyclohexanone | Michael Addition/Cyclization | 2-(Pyrazolo[3,4-b]pyridin-4-yl)cyclohexan-1-one derivative | Not Reported |

Data in this table is based on reactions with analogous pyrazole-4-carbaldehydes as reported in the literature. semanticscholar.orgnih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.comustc.edu.cn While the aldehyde in 1-isobutyl-1H-pyrazole-4-carbaldehyde is not a typical coupling partner, it can be readily converted into functionalities suitable for cross-coupling, such as a halide or triflate. More commonly, however, coupling reactions are performed at other positions of the pyrazole ring, which may be halogenated, to introduce diverse substituents.

For example, the C4 position of the pyrazole ring can be halogenated (e.g., iodinated) and then used in various palladium- or copper-catalyzed cross-coupling reactions. nih.gov These include well-known transformations like the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) reactions. thermofisher.comnih.gov

A relevant example is the copper(I)-catalyzed C-O coupling reaction of 4-iodo-1H-pyrazoles with various alcohols. nih.gov In this approach, a 4-iodopyrazole (B32481) is coupled with an alcohol in the presence of a copper(I) iodide (CuI) catalyst and a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, to form 4-alkoxypyrazoles. nih.gov This strategy could be applied to a derivative of 1-isobutyl-1H-pyrazole where the C4-aldehyde is first converted to an iodine atom, or if an alternative position on the pyrazole ring is halogenated. This allows for the tethering of various alkyl or aryl ether groups to the pyrazole core.

The following table summarizes conditions for a representative transition-metal-catalyzed coupling reaction on a pyrazole scaffold, illustrating a potential pathway for the derivatization of 1-isobutyl-1H-pyrazole-4-carbaldehyde following its conversion to a suitable halide.

| Substrate | Coupling Partner | Catalyst System | Base | Conditions | Product Type |

|---|---|---|---|---|---|

| 4-Iodo-1H-pyrazole derivative | Alcohols (R-OH) | CuI (20 mol%), 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | Potassium t-butoxide | 130 °C, Microwave, 1 h | 4-Alkoxy-1H-pyrazole |

| Aryl Halide | Organoboron Reagent | Palladium Catalyst (e.g., Pd(OAc)₂) / Ligand (e.g., PPh₃) | Aqueous Base (e.g., Na₂CO₃) | Heating | Aryl-Aryl Coupled Product |

Data in this table is based on general methodologies for coupling reactions on pyrazole scaffolds. nih.govnih.gov

Spectroscopic and Structural Elucidation Techniques for 1 Isobutyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 1-Isobutyl-1H-pyrazole-4-carbaldehyde. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For 1-Isobutyl-1H-pyrazole-4-carbaldehyde, distinct signals are expected for the pyrazole (B372694) ring protons, the aldehyde proton, and the protons of the N-isobutyl substituent. The pyrazole ring protons, H3 and H5, appear as singlets in the aromatic region, typically between 7.5 and 8.5 ppm. researchgate.net The aldehyde proton (CHO) is highly deshielded and appears as a sharp singlet further downfield, usually around 9.8-10.0 ppm.

The signals for the isobutyl group are found in the aliphatic region of the spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole nitrogen are expected to appear as a doublet around 4.0 ppm, coupled to the methine proton. The methine proton (-CH-) of the isobutyl group would be a multiplet (nonet) around 2.0-2.2 ppm, and the two equivalent methyl groups (-CH₃) would present as a doublet around 0.9 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aldehyde H (CHO) | ~9.85 | Singlet (s) | 1H |

| Pyrazole H5 | ~8.15 | Singlet (s) | 1H |

| Pyrazole H3 | ~7.95 | Singlet (s) | 1H |

| N-CH₂ (isobutyl) | ~4.05 | Doublet (d) | 2H |

| CH (isobutyl) | ~2.10 | Multiplet (m) | 1H |

| 2 x CH₃ (isobutyl) | ~0.90 | Doublet (d) | 6H |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aldehyde carbonyl carbon is the most deshielded, with a chemical shift expected in the range of 180-185 ppm. mdpi.com The pyrazole ring carbons (C3, C4, and C5) resonate in the aromatic region. Based on data from similar substituted pyrazoles, C3 and C5 are expected around 130-140 ppm, while the aldehyde-substituted C4 carbon appears further upfield, typically around 110-115 ppm. researchgate.netmdpi.com

The carbons of the isobutyl group appear in the aliphatic region. The methylene carbon (N-CH₂) is expected around 55-60 ppm, the methine carbon (CH) around 28-30 ppm, and the equivalent methyl carbons (CH₃) around 19-21 ppm. organicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C (CHO) | ~183.0 |

| Pyrazole C5 | ~139.5 |

| Pyrazole C3 | ~132.5 |

| Pyrazole C4 | ~111.0 |

| N-CH₂ (isobutyl) | ~58.0 |

| CH (isobutyl) | ~29.0 |

| 2 x CH₃ (isobutyl) | ~20.0 |

Two-Dimensional (2D) NMR Techniques

To unequivocally assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. For example, it would show a cross-peak between the N-CH₂ protons (~4.05 ppm) and the N-CH₂ carbon (~58.0 ppm). mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. Key correlations would include the aldehyde proton (~9.85 ppm) showing cross-peaks to the pyrazole carbons C4 (~111.0 ppm) and C5 (~139.5 ppm). Additionally, the N-CH₂ protons (~4.05 ppm) would correlate with the pyrazole carbons C5 and C3, confirming the attachment of the isobutyl group to the N1 position. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A key NOESY correlation would be observed between the N-CH₂ protons of the isobutyl group and the H5 proton of the pyrazole ring, providing definitive proof of the 1-substituted regioisomer. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of 1-Isobutyl-1H-pyrazole-4-carbaldehyde is expected to show several key absorption bands. The most prominent band would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1670-1690 cm⁻¹. mdpi.com

Stretching vibrations corresponding to the pyrazole ring (C=N and C=C) are expected in the 1500-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic pyrazole ring and the aldehyde group typically appear just above 3000 cm⁻¹, while the C-H stretches from the aliphatic isobutyl group are found just below 3000 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Pyrazole) | Stretching | 3100 - 3150 | Medium |

| Aliphatic C-H (Isobutyl) | Stretching | 2870 - 2960 | Medium-Strong |

| Aldehyde C=O | Stretching | 1670 - 1690 | Strong |

| Pyrazole Ring (C=N, C=C) | Stretching | 1500 - 1600 | Medium-Variable |

| C-N | Stretching | ~1290 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. For 1-Isobutyl-1H-pyrazole-4-carbaldehyde (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at m/z = 152.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.orgmiamioh.edu A significant fragmentation pathway for N-alkyl pyrazoles involves α-cleavage of the alkyl substituent. For the isobutyl group, this would lead to the loss of a propyl radical (C₃H₇˙, 43 Da), resulting in a prominent peak at m/z = 109. Another characteristic fragmentation is the loss of the entire isobutyl group (C₄H₉˙, 57 Da), leading to a peak at m/z = 95, which corresponds to the 1H-pyrazole-4-carbaldehyde cation. researchgate.net

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 152 | [C₈H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [M - CHO]⁺ | Loss of formyl radical |

| 109 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 95 | [M - C₄H₉]⁺ | Loss of isobutyl radical |

UV-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. The 1-Isobutyl-1H-pyrazole-4-carbaldehyde molecule contains a conjugated system comprising the pyrazole ring and the carbaldehyde group. This conjugation allows for π → π* electronic transitions when the molecule absorbs light in the UV region. Pyrazole derivatives typically exhibit absorption maxima (λmax) corresponding to these transitions. nih.gov For pyrazole-4-carbaldehyde systems, the conjugation between the aromatic ring and the carbonyl group is expected to result in an absorption maximum in the range of 250-280 nm. The specific position of λmax can be influenced by the solvent used for the analysis.

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~260 - 280 | Pyrazole-4-carbaldehyde conjugated system |

X-ray Crystallography for Solid-State Structure Determination

The planarity of the pyrazole ring is a common feature in the crystal structures of its derivatives. spast.org The arrangement of molecules in the crystal lattice is heavily influenced by the nature and position of substituents on the pyrazole core. These substituents can engage in various intermolecular interactions, leading to diverse packing motifs such as dimers, trimers, tetramers, and catemers (polymeric chains). mdpi.com For instance, the crystal structure of 4-bromo-1H-pyrazole reveals a trimeric arrangement held together by hydrogen bonds, a motif also observed in its 4-chloro analog. mdpi.com In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric chains. mdpi.com

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal engineering of pyrazole derivatives, often acting as the primary structure-directing interaction. nih.govcsic.es The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), facilitating the formation of robust intermolecular N-H···N hydrogen bonds. researchgate.net These interactions are fundamental in creating the common supramolecular motifs observed in pyrazole crystal structures.

In many pyrazole derivatives, molecules are linked by an elaborate system of N-H···O hydrogen bonds, especially when carbonyl or other oxygen-containing functional groups are present. spast.org For derivatives of pyrazole-4-carbaldehyde, the aldehyde oxygen is a potential hydrogen bond acceptor. This can lead to the formation of C-H···O interactions, which, although weaker than conventional hydrogen bonds, can significantly influence the crystal packing. researchgate.net For example, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through intermolecular C-H···O hydrogen bonds. researchgate.net

The following table summarizes common hydrogen bonding interactions observed in the crystal structures of pyrazole derivatives, which are analogous to what might be expected for 1-Isobutyl-1H-pyrazole-4-carbaldehyde.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| N-H···N | Pyrazole N-H | Pyrazole N | 2.87 | mdpi.com |

| O-H···O | Hydroxyl O-H | Carbonyl O | 1.86 | mdpi.com |

| N-H···O | Pyrazole N-H | Carbonyl O | 2.10 | mdpi.com |

| C-H···O | Aromatic C-H | Carbonyl O | 2.95 | mdpi.com |

Investigation of Pi-Stacking Interactions

Pi-stacking interactions are another significant non-covalent force that contributes to the stabilization of the crystal structures of aromatic and heteroaromatic compounds, including pyrazole derivatives. mdpi.comresearchgate.net These interactions occur between the electron-rich π-systems of adjacent aromatic rings. In the solid state, pyrazole rings can engage in π-π stacking with neighboring pyrazole rings or other aromatic moieties present in the molecule.

The geometry of these interactions can vary, leading to different arrangements such as face-to-face or offset stacking. The strength and nature of the π-stacking are influenced by the electronic properties of the interacting rings. For instance, stacking between an electron-rich pyrazole ring and an electron-poor aromatic ring can be particularly favorable. researchgate.net

In the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, weak aromatic π–π stacking is observed with a centroid–centroid separation of 3.788 Å, which helps to consolidate the crystal packing. researchgate.net Similarly, in certain coordination compounds involving pyrazole ligands, π-stacking interactions between the aromatic rings of benzoate (B1203000) moieties have been observed with centroid-centroid distances of 3.62 Å. mdpi.com The presence of bulky substituents, such as the isobutyl group in 1-Isobutyl-1H-pyrazole-4-carbaldehyde, can sterically influence the ability of the pyrazole rings to engage in close π-stacking.

The table below provides examples of π-stacking parameters found in the crystal structures of pyrazole-containing compounds.

| Interacting Rings | Centroid-Centroid Distance (Å) | Stacking Type | Reference |

| Pyrazole - Phenyl | 3.788 | Offset | researchgate.net |

| Benzoate - Benzoate | 3.62 | Parallel-displaced | mdpi.com |

| Pyrazole - Tetrafluorobenzene | - | Offset | researchgate.net |

| Pyrazole - Pyrazole | 3.980 | Offset | researchgate.net |

Computational and Theoretical Investigations of 1 Isobutyl 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for exploring the molecular properties of pyrazole (B372694) derivatives. asrjetsjournal.orgeurasianjournals.com These methods provide a detailed understanding of the electronic structure and are essential for predicting the behavior of compounds like 1-Isobutyl-1H-pyrazole-4-carbaldehyde. researchgate.netasrjetsjournal.org

The first step in most quantum chemical calculations is the geometry optimization of the molecule. researchgate.net This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. For pyrazole derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to find the optimized geometry. asrjetsjournal.orgasrjetsjournal.org

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For 1-Isobutyl-1H-pyrazole-4-carbaldehyde, rotations around the bond connecting the isobutyl group to the pyrazole ring and the bond connecting the carbaldehyde group are of primary interest. Theoretical studies on similar flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable, with the gaseous state theoretical calculations often favoring a folded conformation. bohrium.com Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with other molecules.

The electronic structure of a molecule is described by its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. asrjetsjournal.orgasrjetsjournal.org These descriptors, derived from conceptual DFT, help in understanding the molecule's stability, and its electrophilic or nucleophilic nature. nih.gov For instance, studies on other pyrazole derivatives have used DFT calculations to determine these properties. nih.gov

Table 1: Calculated Quantum Chemical Reactivity Descriptors for Pyrazole Derivatives (Illustrative Example) Data based on a study of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) in the gas phase at the B3LYP/6–311G(d,p) level. nih.gov

| Parameter | Formula | Pyz-1 (eV) | Pyz-2 (eV) |

| HOMO Energy (EHOMO) | - | -6.150 | -6.102 |

| LUMO Energy (ELUMO) | - | -1.032 | -0.937 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.118 | 5.166 |

| Ionization Potential (IP) | -EHOMO | 6.150 | 6.102 |

| Electron Affinity (EA) | -ELUMO | 1.032 | 0.937 |

| Hardness (η) | (IP - EA) / 2 | 2.559 | 2.583 |

| Softness (S) | 1 / (2η) | 0.195 | 0.193 |

| Electronegativity (χ) | (IP + EA) / 2 | 3.591 | 3.519 |

| Chemical Potential (μ) | -(IP + EA) / 2 | -3.591 | -3.519 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.518 | 2.391 |

Mapping the electrostatic potential (ESP) onto the electron density surface is another technique used to predict reactivity. asrjetsjournal.org It visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting likely sites for chemical reactions.

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure confirmation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. asrjetsjournal.orgasrjetsjournal.org Theoretical calculations for pyrazole and its derivatives have shown good agreement with experimental data. researchgate.netjocpr.com These predictions are crucial for assigning signals in experimental spectra to specific atoms within the molecule. modgraph.co.uk

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* or n → π* for compounds with aromatic rings and heteroatoms like pyrazole derivatives. researchgate.netrsc.org Theoretical UV-Vis spectra have been successfully simulated for novel pyrazole azo dyes, showing good correlation with experimental results measured in solvents like ethanol. nih.gov

Molecular Dynamics Simulations (if applicable to pyrazole systems)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While extensively used for large biological systems, MD can also provide insights into the conformational dynamics and intermolecular interactions of smaller organic molecules like pyrazole derivatives in different environments (e.g., in solution). eurasianjournals.com However, specific MD simulation studies focused on 1-Isobutyl-1H-pyrazole-4-carbaldehyde are not prominently featured in the current literature.

Theoretical Studies on Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. asrjetsjournal.org For pyrazole-4-carbaldehydes, a common synthetic route is the Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor. researchgate.netumich.edu Theoretical studies can map the entire reaction pathway, identifying transition states and intermediates. By calculating the activation energies for different potential pathways, chemists can understand why certain products are formed and optimize reaction conditions. Such studies provide a molecular-level understanding that is often inaccessible through experimental means alone.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. najah.edu

For pyrazole derivatives, Hirshfeld analysis has been used to detail the contributions of various interactions, such as H···H, C-H···O, C-H···N, and π-π stacking, which stabilize the crystal structure. najah.eduresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrazole Derivative (Illustrative Example) Data based on a study of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. najah.edu

| Interaction Type | Contribution (%) |

| H···H | 57.7 |

| C···H / H···C | 26.8 |

| O···H / H···O | 9.7 |

| N···H / H···N | 2.0 |

| C···C | 1.8 |

| N···C / C···N | 1.2 |

This quantitative analysis is crucial for understanding the forces that govern crystal formation and for crystal engineering. researchgate.net

Role of 1 Isobutyl 1h Pyrazole 4 Carbaldehyde As a Synthetic Precursor in Advanced Organic Synthesis

Synthesis of Novel Pyrazole-Based Heterocyclic Scaffolds

The formyl group of 1-isobutyl-1H-pyrazole-4-carbaldehyde is a key functional handle for elaboration into a multitude of pyrazole-based heterocyclic systems. This transformation is central to creating hybrid molecules that merge the pyrazole (B372694) scaffold with other biologically relevant heterocycles, a common strategy in drug discovery to enhance potency and modulate physicochemical properties.

Acrylamide-pyrazole conjugates represent an important class of compounds. While direct synthesis from 1-isobutyl-1H-pyrazole-4-carbaldehyde is a feasible pathway, published research has detailed a similar strategy starting from the isomeric 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde. ekb.egscinito.ai In this approach, the pyrazole carbaldehyde undergoes a Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. The resulting α,β-unsaturated intermediates are then reacted with 2-cyano-N-aryl acetamide (B32628) derivatives to yield the final acrylamide-pyrazole conjugates. ekb.eg This methodology highlights a general route where the aldehyde group is transformed into a reactive alkene, primed for further elaboration into the desired acrylamide (B121943) structure.

The synthesis of molecules incorporating both pyrazole and thiazole (B1198619) rings is a significant area of research. researchgate.netnih.gov A common and effective method for creating such hybrids is the Hantzsch thiazole synthesis and related methodologies, which can be adapted for pyrazole-4-carbaldehydes. For instance, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have been used in multicomponent reactions with thiosemicarbazide (B42300) and various α-bromoketones. nih.gov The initial step involves the condensation of the pyrazole aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an α-haloketone to furnish the thiazole ring, resulting in a hybrid molecule where the pyrazole and thiazole moieties are linked through a hydrazone bridge. nih.gov This synthetic strategy is broadly applicable and demonstrates how 1-isobutyl-1H-pyrazole-4-carbaldehyde can be employed to generate diverse thiazole-pyrazole systems.

Table 1: General Synthetic Pathways to Pyrazole-Based Heterocycles

| Target Heterocycle | Key Reaction Type | Reactants with Pyrazole Carbaldehyde | Resulting Linkage/Fused System |

|---|---|---|---|

| Acrylamide-Pyrazole Conjugates | Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile), Cyano-N-aryl acetamides | Acrylamide group attached at C4 |

| Thiazole-Pyrazole Hybrids | Condensation/Cyclization | Thiosemicarbazide, α-Bromoketones | Thiazole ring linked via a hydrazone |

| Imidazole-Pyrazole Hybrids | Debus-Radiszewski Reaction (MCR) | Benzil, Ammonium (B1175870) acetate, Arylamines | Tetrasubstituted imidazole (B134444) at C4 |

| Pyrazole-Fused Curcumin (B1669340) Analogues | Claisen-Schmidt Condensation | Aryl/heteroaryl methyl ketones | α,β-Unsaturated ketone (chalcone-like) |

Research has specifically highlighted the synthesis of diarylpyrazole imidazole derivatives where an isobutyl group plays a key role. nih.gov In a rational design approach targeting Mycobacterium tuberculosis, a biarylpyrazole imidazole derivative featuring an isobutyl group was synthesized and showed optimal activity. nih.gov The general synthesis involves preparing a pyrazole-4-carbaldehyde, which is then converted to a pyrazole methanol (B129727) and subsequently a pyrazole chloride. This chloride then reacts with the potassium salt of imidazole or triazole to yield the final target molecules. nih.gov This work underscores the importance of the isobutyl substitution in achieving high biological potency.

One study detailed the synthesis of a series of biarylpyrazole imidazole derivatives, with the isobutyl derivative (10f ) demonstrating significant inhibitory activity. The key findings are summarized below.

Compound 10f (isobutyl derivative) : Displayed optimal activity with a Minimum Inhibitory Concentration (MIC) of 1.562 μg/mL against M. tuberculosis. nih.gov

Binding Affinity : Showed a strong binding affinity (K D) of 0.22 ± 0.01 μM. nih.gov

Monocarbonyl analogues of curcumin (MACs) are a class of compounds with improved stability and bioavailability over natural curcumin. The synthesis of pyrazole-fused curcumin analogues is readily achieved using the Claisen-Schmidt condensation reaction. acs.orgnih.gov In this reaction, a pyrazole-4-carbaldehyde derivative, such as 1-isobutyl-1H-pyrazole-4-carbaldehyde, is reacted with an appropriate aryl or heteroaryl methyl ketone in the presence of a base (e.g., KOH or NaOH). acs.org This condensation forms an α,β-unsaturated ketone system, mimicking the core structure of curcumin but incorporating the pyrazole ring. Studies on various 1-aryl-1H-pyrazole-4-carbaldehydes have demonstrated this to be a robust method for generating libraries of these asymmetric MACs. acs.orgnih.gov

Development of Multi-Component Reaction Methodologies Utilizing the Pyrazole Carbaldehyde Motif

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Pyrazole-4-carbaldehydes are excellent substrates for MCRs due to the reactivity of the aldehyde group. nih.govbeilstein-journals.org

One prominent example is the synthesis of highly substituted imidazole-pyrazole hybrids via the Debus-Radiszewski reaction. researchgate.net This one-pot reaction involves the condensation of a pyrazole-4-carbaldehyde, benzil, ammonium acetate, and various arylamines. The aldehyde group of the pyrazole derivative participates in the formation of the tetrasubstituted imidazole ring, directly linking it to the pyrazole core. researchgate.net

Another powerful MCR involves the reaction of pyrazole-4-carbaldehydes, an active methylene compound (like malononitrile), and a β-ketoester in the presence of a hydrazine (B178648). This leads to the formation of complex fused-ring systems such as pyrano[2,3-c]pyrazoles in a single, efficient step. beilstein-journals.orgmdpi.com The versatility of 1-isobutyl-1H-pyrazole-4-carbaldehyde in these MCRs allows for the rapid generation of complex and diverse molecular scaffolds from simple starting materials.

Strategies for Diversity-Oriented Synthesis from 1-Isobutyl-1H-pyrazole-4-carbaldehyde

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. nih.gov 1-Isobutyl-1H-pyrazole-4-carbaldehyde is an excellent starting point for DOS due to the presence of a stable heterocyclic core and a highly reactive functional group.

The aldehyde functionality serves as a key branching point for synthetic pathways. It can be subjected to a wide range of transformations to generate different functional groups, which can then undergo further reactions. This "functional group-oriented" diversification can include:

Reductive amination to produce a library of secondary and tertiary amines.

Wittig reaction or Horner-Wadsworth-Emmons olefination to create a variety of substituted alkenes.

Reduction to the corresponding alcohol, which can be further derivatized into esters, ethers, or halides.

Oxidation to the carboxylic acid, enabling the synthesis of amides and esters.

Furthermore, DOS strategies can be employed to diversify the molecular skeleton itself. researchgate.net Starting with 1-isobutyl-1H-pyrazole-4-carbaldehyde, different reaction partners in multicomponent or cascade reactions can lead to the formation of a wide range of fused or linked heterocyclic systems, generating significant skeletal diversity from a common precursor. nih.govnih.gov This approach allows for the efficient production of compound libraries with high structural complexity and diversity.

Exploration of Pyrazole-4-Carbaldehyde as a Versatile Synthon in Industrial Chemical Processes

The pyrazole-4-carbaldehyde framework, including specific derivatives like 1-Isobutyl-1H-pyrazole-4-carbaldehyde, represents a highly versatile and valuable synthon in industrial-scale organic synthesis. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The utility of pyrazole-4-carbaldehydes stems from the unique combination of a stable, aromatic pyrazole ring and a reactive aldehyde functional group. This structure allows for a wide array of chemical transformations, making it a key intermediate for constructing more complex molecular architectures. researchgate.net

The most common and economically viable method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. researchgate.netchemmethod.comsemanticscholar.org This process typically involves reacting a substituted pyrazole or a precursor like a hydrazone with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemmethod.comsemanticscholar.orgresearchgate.net The efficiency of this reaction allows for the large-scale production of pyrazole-4-carbaldehydes, which are crucial starting materials for various industrial applications.

The aldehyde group is the primary site of reactivity, serving as an electrophilic center for numerous synthetic operations. Its ability to participate in condensation reactions, reductions, oxidations, and multi-component reactions makes it a cornerstone for molecular diversity in industrial chemistry. umich.eduresearchgate.net These reactions are fundamental to building the core structures of many commercially significant products.

Below is a data table summarizing the key synthetic transformations involving the pyrazole-4-carbaldehyde scaffold.

| Reaction Type | Reagents/Conditions | Resulting Compound Class | Significance |

| Condensation | Active methylene compounds, amines, hydrazines, hydroxylamine. umich.eduresearchgate.netekb.eg | Chalcones, Schiff bases (Imines), Hydrazones, Oximes. umich.eduresearchgate.net | Forms C=C and C=N bonds, essential for creating larger, conjugated systems and precursors for further cyclization. |

| Reduction | Standard reducing agents (e.g., NaBH₄). umich.edu | Pyrazolyl-methanols. umich.edu | Converts the aldehyde to a primary alcohol, a key functional group for esterification and etherification. |

| Oxidation | Standard oxidizing agents (e.g., KMnO₄). researchgate.net | Pyrazole-4-carboxylic acids. researchgate.net | Creates a carboxylic acid group, useful for amide bond formation and as a coordinating group in material science. |

| Cyclocondensation | Multi-functional reagents (e.g., α-haloketones, malononitrile, thiols). ekb.egmdpi.com | Fused heterocyclic systems (e.g., pyranopyrazoles, thiazolyl pyrazoles, pyridopyrazoles). ekb.egmdpi.com | Efficiently builds complex, polycyclic molecules, often with significant biological activity, in a single step. |

| Hydroxyalkylation | Friedel-Crafts type catalysts. umich.edu | Di-pyrazolyl methanes. | Creates carbon-carbon bonds, linking the pyrazole to other aromatic systems. |

The versatility of 1-Isobutyl-1H-pyrazole-4-carbaldehyde and its analogs as synthons is directly linked to the wide-ranging applications of their derivatives in various industrial sectors. The compounds synthesized from this core structure are integral to the pharmaceutical, agrochemical, and material science industries. royal-chem.comnih.gov For instance, the pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs. mdpi.comnih.gov In agriculture, pyrazole derivatives are used to create potent fungicides, herbicides, and insecticides. researchgate.netroyal-chem.comnih.gov Furthermore, their applications extend to material science, where they are used in the development of dyes, conductive polymers, and materials for solar cells. royal-chem.commdpi.com

The following table illustrates the link between the classes of compounds derived from pyrazole-4-carbaldehydes and their industrial applications.

| Derived Compound Class | Industrial Sector | Specific Application Examples |

| Substituted Pyrazoles | Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) for anti-inflammatory, anticancer, and antimicrobial drugs. ekb.egroyal-chem.comresearchgate.net |

| Fused Pyrazole Heterocycles | Agrochemicals | Development of fungicides (e.g., Pyraclostrobin), herbicides, and insecticides. researchgate.netroyal-chem.com |

| Pyrazolyl-Thiazolidinones | Pharmaceuticals | Scaffolds for antibacterial agents. mdpi.com |

| Pyrazolone (B3327878) Dyes | Materials Science | Manufacturing of colorants and pigments for consumer products. royal-chem.com |

| Conductive Polymers | Materials Science | Development of novel materials with specific electronic properties for solar energy conversion. royal-chem.com |

Future Research Directions and Challenges in 1 Isobutyl 1h Pyrazole 4 Carbaldehyde Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The classical synthesis of pyrazole-4-carbaldehydes, often relying on the Vilsmeier-Haack reaction, involves reagents like phosphorus oxychloride and dimethylformamide, which present environmental and safety concerns. researchgate.netresearchgate.netsemanticscholar.org A primary challenge for the future is the development of greener and more efficient synthetic pathways to 1-Isobutyl-1H-pyrazole-4-carbaldehyde.

Research in this area will likely focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for related pyrazole (B372694) syntheses. nih.gov

Catalytic Methods: Developing catalytic versions of classical reactions to reduce the need for stoichiometric, often hazardous, reagents.

A significant hurdle will be adapting these sustainable principles to maintain or exceed the high yields and purity required for subsequent applications, particularly in pharmaceutical research.

Advanced Catalyst Design for Derivatization Reactions

The carbaldehyde group of 1-Isobutyl-1H-pyrazole-4-carbaldehyde is a versatile functional handle for a wide array of chemical transformations, including oxidation, reduction, and condensation reactions. umich.edu The future of derivatization lies in the design of advanced catalysts that offer high selectivity and efficiency.

Key areas for research include:

Stereoselective Catalysis: Developing chiral catalysts to control the stereochemistry of reactions at the aldehyde, such as nucleophilic additions, leading to enantiomerically pure derivatives. This is crucial as the biological activity of stereoisomers can differ significantly.

Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid the cost and potential toxicity of heavy metals.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to access novel reaction pathways and functionalizations under mild conditions.

The main challenge is the creation of catalysts that are not only highly active and selective for the target transformation but are also robust, recyclable, and compatible with the pyrazole core.

Chemoinformatics and High-Throughput Screening for New Scaffold Identification

Chemoinformatics and high-throughput screening (HTS) are powerful tools for accelerating the drug discovery process. rjdentistry.comrjpbr.com For 1-Isobutyl-1H-pyrazole-4-carbaldehyde, these approaches can be used to rationally design and rapidly evaluate libraries of derivatives for potential biological activity.

The integration of these technologies involves a cyclical process:

Virtual Library Design: Using computational models to design a virtual library of derivatives based on the 1-Isobutyl-1H-pyrazole-4-carbaldehyde scaffold. dovepress.com

In Silico Screening: Computationally screening this virtual library against biological targets to predict binding affinity and other properties, prioritizing candidates for synthesis.

High-Throughput Synthesis: Synthesizing the prioritized compounds using automated or parallel synthesis techniques.

HTS Assays: Screening the synthesized compounds in high-throughput biological assays to identify "hits." snv63.ru

Data Analysis: Analyzing the structure-activity relationship (SAR) data to refine computational models and design the next generation of compounds. dovepress.com

A primary challenge is to improve the predictive accuracy of in silico models and to develop HTS-compatible synthetic routes that allow for the rapid generation of diverse chemical libraries. mdpi.com

| Step | Description | Key Technologies | Objective |

|---|---|---|---|

| 1. Scaffold Selection | 1-Isobutyl-1H-pyrazole-4-carbaldehyde is chosen as the core structure. | Chemical Databases, Literature Review | Identify a promising core for library development. |

| 2. Virtual Library Generation | Computational enumeration of derivatives by adding various substituents to the core scaffold. | Molecular Modeling Software, Combinatorial Enumeration Algorithms | Create a large, diverse set of virtual compounds. |

| 3. In Silico Screening | Virtual compounds are docked into the active site of a protein target to predict binding affinity. | Docking Software, Machine Learning Models | Prioritize compounds with the highest predicted activity. |

| 4. High-Throughput Synthesis | Selected virtual hits are synthesized using automated, parallel methods. | Robotic Synthesis Platforms, Microfluidics | Rapidly produce physical samples for testing. |

| 5. Biological Screening (HTS) | Synthesized compounds are tested against the biological target in miniaturized assays. | Robotic Liquid Handlers, Plate Readers | Identify active compounds ("hits") from the library. |

| 6. SAR Analysis | Structure-activity relationships are analyzed to understand how chemical modifications affect activity. | QSAR Software, Data Visualization Tools | Guide the design of the next, more potent library. |

Exploration of Novel Reactivity Patterns

Beyond the established chemistry of pyrazole aldehydes, future research will aim to uncover and exploit novel reactivity patterns of 1-Isobutyl-1H-pyrazole-4-carbaldehyde. This involves exploring the interplay between the aldehyde, the pyrazole ring, and the isobutyl substituent to achieve unprecedented chemical transformations.

Potential areas of exploration include:

C-H Activation: Using the aldehyde as a directing group to catalytically functionalize otherwise inert C-H bonds on the pyrazole ring or the isobutyl group.

Multicomponent Reactions: Designing new one-pot reactions where 1-Isobutyl-1H-pyrazole-4-carbaldehyde combines with two or more other reactants to rapidly generate complex molecular architectures. researchgate.netekb.eg

Domino Reactions: Initiating a cascade of reactions from a single transformation of the aldehyde group, leading to the efficient construction of complex fused heterocyclic systems.

The challenge in this field is the rational design of reaction conditions to control the regioselectivity and chemoselectivity of these complex transformations, avoiding the formation of undesired side products.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing and discovery. researchgate.netresearchgate.net Adopting these technologies for the synthesis and derivatization of 1-Isobutyl-1H-pyrazole-4-carbaldehyde offers significant advantages.

Flow chemistry enables:

Enhanced Safety: Handling hazardous reagents and intermediates in small, contained volumes minimizes risks. mdpi.com

Precise Control: Superior control over reaction parameters like temperature, pressure, and time leads to higher yields and purity. mdpi.com

Scalability: Seamless scaling of production from milligrams to kilograms by simply running the flow reactor for longer periods. mdpi.com

Automated synthesis platforms can integrate flow reactors with in-line purification and analysis, creating a "design-make-test-analyze" cycle that dramatically accelerates the discovery of new derivatives with desired properties. chimia.chbeilstein-journals.org The primary challenge is the development of robust and reliable flow protocols and the capital investment required for specialized equipment.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Safety | Higher risk when handling large volumes of hazardous materials. | Enhanced safety due to small reaction volumes and better heat dissipation. mdpi.com |

| Scalability | Difficult and often requires re-optimization ("scale-up issues"). | Straightforward by extending operation time ("scaling-out"). mdpi.com |

| Efficiency | Can be time-consuming with multiple manual workup steps. | Often faster reaction times and potential for in-line purification. researchgate.net |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. |

| Automation | Challenging to fully automate. | Readily integrated into automated synthesis platforms. researchgate.netchimia.ch |

Q & A

Q. What are the standard synthetic routes for 1-Isobutyl-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is a foundational method for synthesizing pyrazole-4-carbaldehydes. For example, 1-aryl-5-chloro-3-methyl derivatives are prepared via this method using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one and a Vilsmeier reagent (POCl₃/DMF) under reflux conditions . For 1-Isobutyl derivatives, a similar approach can be adapted by substituting the aryl group with isobutyl. Key steps include:

Q. Which spectroscopic and crystallographic methods confirm the structure of 1-Isobutyl-1H-pyrazole-4-carbaldehyde?

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular packing. For example, 1-phenyl analogs show planar pyrazole rings with aldehyde groups at the 4-position, confirmed by C=O bond lengths of ~1.21 Å .

- NMR Spectroscopy : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm (¹H NMR), while the isobutyl group’s methyl protons resonate at δ 0.9–1.1 ppm .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with theoretical masses (e.g., C₈H₁₁N₂O: 151.09 g/mol) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of 1-Isobutyl-1H-pyrazole-4-carbaldehyde?

Comparative studies between conventional and green methods highlight trade-offs:

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Conventional | Reflux in ethanol, 14–15 hours | 68–78% | Long |

| Microwave-assisted | Solvent-free, 240 W, 10–12 minutes | 84–89% | Short |

Microwave irradiation enhances efficiency by reducing side reactions (e.g., aldehyde oxidation) and improving energy transfer. Ionic liquids like [BMIM][BF₄] further stabilize intermediates, boosting yields .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity in downstream applications?

The isobutyl group at N1 enhances steric bulk, which can:

- Reduce Nucleophilic Attack : Protect the aldehyde group during condensation reactions (e.g., forming imidazoles or oxadiazoles).

- Modulate Solubility : Hydrophobic isobutyl groups improve solubility in non-polar solvents, aiding purification.

For example, 1-phenyl analogs undergo condensation with benzoin and ammonium acetate to form imidazole derivatives, but the isobutyl variant may require adjusted stoichiometry due to steric hindrance .

Q. How can researchers reconcile contradictory data on aldehyde stability during storage?

Conflicting reports on aldehyde degradation (e.g., oxidation to carboxylic acids) arise from:

Q. What computational tools predict the biological activity of 1-Isobutyl-1H-pyrazole-4-carbaldehyde derivatives?

- Molecular Docking : Models interactions with targets like bacterial enzymes (e.g., DNA gyrase) using software such as AutoDock Vina.

- QSAR Studies : Correlate substituent electronic effects (e.g., Hammett σ values) with anti-bacterial activity. For example, electron-withdrawing groups at C3 enhance activity in phenyl-substituted analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.